molecular formula C10H11ClN2O B8772565 1-(4-Amino-3-chlorophenyl)pyrrolidin-2-one

1-(4-Amino-3-chlorophenyl)pyrrolidin-2-one

Cat. No. B8772565
M. Wt: 210.66 g/mol
InChI Key: YTQOFNKESZDBSW-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

1-(4-Aminophenyl)pyrrolidin-2-one (0.3 g, 1.7 mmol) and N-chlorosuccinimide (0.227 g, 1.7 mmol) were dissolved in acetonitrile (10 ml). The reaction was stirred and heated at reflux for 2 hours. The solvent was removed in vacuum and the residue purified by silica gel column chromatography eluting with 50% ethyl acetate in dichloromethane to afford the title compound as a white powder (0.16 g, 44.6%). 1H-NMR (500 MHz, CDCl3): δ 2.14 (m, 2H), 2.57 (t, J=8.3 Hz, 2H), 3.77 (t, J=7.1 Hz, 2H), 6.75 (d, J=8.7 Hz, 1H), 7.31 (dd, J=2.5 Hz, 8.7 Hz, 1H), 7.48 (d, J=2.5 Hz, 1H), 8.8 (s, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
44.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])=[CH:4][CH:3]=1.[Cl:14]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])=[CH:4][C:3]=1[Cl:14]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)N1C(CCC1)=O
Name
Quantity
0.227 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1C(CCC1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 44.6%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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